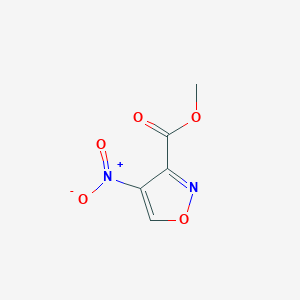

Methyl 4-nitro-1,2-oxazole-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-nitro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-11-5(8)4-3(7(9)10)2-12-6-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWHLATUJBRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4-nitroisoxazole-3-carboxylate chemical properties and stability

The following technical guide details the chemical properties, synthesis, and stability profile of Methyl 4-nitroisoxazole-3-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry.

CAS Number: 2408971-03-7

Formula: C

Executive Summary

Methyl 4-nitroisoxazole-3-carboxylate is a highly functionalized isoxazole derivative characterized by an electron-deficient heteroaromatic core. The presence of a nitro group at position 4 and a methyl ester at position 3 creates a unique "push-pull" electronic environment (though dominated by electron withdrawal), rendering the C5 proton significantly acidic and the ring susceptible to specific nucleophilic transformations. This compound serves as a critical intermediate in the synthesis of isoxazolo[4,5-b]pyridines , antimicrobial agents, and glutamate receptor ligands.

Chemical Identity & Physical Properties[1][2]

The compound consists of a monocyclic isoxazole ring substituted with a nitro group (

Table 1: Physicochemical Data

| Property | Value | Note |

| CAS Number | 2408971-03-7 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 172.10 g/mol | |

| Predicted Density | 1.5 ± 0.1 g/cm³ | High density due to nitro group |

| Predicted Boiling Point | 320–330 °C | At 760 mmHg (Decomposes) |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility |

| pKa (C5-H) | ~18–20 (Estimated) | Acidified by C4-NO |

Structural Analysis[2][4]

-

Electronic Character: The isoxazole ring is

-excessive, but the C4-nitro and C3-ester groups strongly withdraw electron density. This deactivates the ring towards further electrophilic substitution but activates the C5 position for deprotonation and nucleophilic attack. -

Regiochemistry: The 3,4-substitution pattern leaves the C5 position open. The C5-H is the most reactive site for functionalization (e.g., condensation with aldehydes).

Synthesis Methodologies

The synthesis of 4-nitroisoxazole-3-carboxylates generally proceeds via two primary strategies: Direct Nitration of the parent isoxazole or [3+2] Cycloaddition using nitro-functionalized precursors.

Method A: Direct Nitration (Preferred for Scale)

The most robust route involves the electrophilic nitration of methyl isoxazole-3-carboxylate. The C4 position is the preferred site for electrophilic attack in the isoxazole ring.

Protocol:

-

Starting Material: Methyl isoxazole-3-carboxylate.

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Conditions: 0 °C to Room Temperature.

-

Mechanism: Generation of the nitronium ion (

) followed by attack at C4.

Method B: Cyclization of Nitro-Enamines

This method constructs the ring with the nitro group already in place, avoiding harsh nitration conditions.

Protocol:

-

Precursors: Methyl nitroacetate and dimethylformamide dimethyl acetal (DMF-DMA).

-

Intermediate: Formation of methyl 3-(dimethylamino)-2-nitroacrylate.

-

Cyclization: Reaction with Hydroxylamine (

) leads to ring closure.-

Note: Regioselectivity must be controlled to ensure the ester ends at C3.

-

Visualization: Synthesis Pathways

Caption: Dual synthetic pathways via direct nitration (top) or de novo ring construction (bottom).

Stability and Reactivity Profile

The stability of methyl 4-nitroisoxazole-3-carboxylate is dictated by the lability of the N-O bond and the acidity of the C5 proton.

Thermal and Light Stability

-

Thermal: Stable at room temperature. Nitroisoxazoles can decompose exothermically at high temperatures (>150 °C) with ring rupture.

-

Photochemical: Isoxazoles are known to undergo photochemical rearrangement to oxazoles or ring cleavage (via N-O bond homolysis) under UV irradiation.[1] Store in amber vials.

Chemical Reactivity

The compound acts as a versatile "masked" 1,3-dicarbonyl equivalent and a precursor to amino-isoxazoles.

A. C5-Functionalization (Condensation)

The C5-H is acidic (

-

Reaction: Product + Ar-CHO

Methyl 4-nitro-5-styrylisoxazole-3-carboxylate. -

Utility: Access to extended

-systems for fluorescence or biological probes.

B. Nitro Group Reduction

The nitro group can be reduced to an amine, providing Methyl 4-aminoisoxazole-3-carboxylate .

-

Reagents: Iron/Acetic Acid (Fe/AcOH),

, or catalytic hydrogenation ( -

Caution: Over-reduction (hydrogenolysis) can cleave the N-O bond of the isoxazole ring, destroying the heterocycle. Fe/AcOH is preferred for chemoselectivity.

C. Ring Cleavage (Base Sensitivity)

Strong bases (e.g., NaOH, NaOEt) can attack the C5 position or hydrolyze the ester. However, prolonged exposure to strong base can lead to ring opening to form cyano-compounds (nitriles).

Visualization: Reactivity Network

Caption: Divergent reactivity showing functionalization (green) and degradation pathways (red).

Experimental Protocol: Nitro Reduction

A self-validating protocol for converting the nitro group to an amine without ring destruction.

Objective: Selective reduction of

-

Preparation: Dissolve Methyl 4-nitroisoxazole-3-carboxylate (1.0 eq) in a mixture of Ethanol/Water (4:1).

-

Activation: Add Ammonium Chloride (

, 5.0 eq) and Iron Powder (Fe, 5.0 eq). -

Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (Product will be more polar and fluorescent).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[2]

-

Purification: Concentrate filtrate. The amine is often pure enough for subsequent steps; otherwise, purify via flash chromatography (Hexane/EtOAc).

Validation Check: The disappearance of the yellow color (nitro compound) and the appearance of a primary amine peak in NMR (

References

- Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958.

-

Chimichi, S., et al. (2018). Permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole. Tetrahedron Letters. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry. [Link]

Sources

Technical Guide: 1,2-Oxazole vs. 1,2-Benzoxazole Derivatives in Drug Discovery

Executive Summary

In medicinal chemistry, the distinction between 1,2-oxazole (isoxazole) and its benzo-fused analog, 1,2-benzoxazole (benzisoxazole) , extends far beyond simple structural homology. While both serve as "privileged scaffolds" capable of engaging diverse biological targets, they exhibit fundamentally different electronic profiles, metabolic fates, and synthetic accessibilities.

This guide analyzes these two heterocycles through the lens of aromatic stability and reactivity . The core differentiator is the "Benz-Fusion Effect" : the fusion of a benzene ring to the isoxazole core significantly alters the electron density of the N-O bond, rendering 1,2-benzoxazoles uniquely susceptible to base-promoted ring cleavage (Kemp elimination), whereas non-activated isoxazoles typically require reductive conditions to open. Understanding this dichotomy is critical for designing stable drug candidates and predicting metabolic hotspots.

Part 1: Structural & Electronic Fundamentals

The Aromaticity Trade-Off

The isoxazole ring is a 6

-

1,2-Oxazole (Isoxazole): Exhibits robust aromaticity. The N-O bond is relatively strong due to effective orbital overlap. It acts as a bioisostere for amide or ester groups but with higher metabolic stability.

-

1,2-Benzoxazole (Benzisoxazole): The benzene ring sequester's the majority of the resonance energy. This leaves the heterocyclic ring with "diene-like" character rather than true aromatic stability. Consequently, the N-O bond is weaker and more polarized, creating a "spring-loaded" system prone to nucleophilic attack.

Physicochemical Comparison

The following table contrasts the core properties of the unsubstituted parent scaffolds.

| Property | 1,2-Oxazole (Isoxazole) | 1,2-Benzoxazole | Implications for Drug Design |

| Basicity (pKa of Conj. Acid) | ~ -2.97 (Very Weak Base) | ~ -4.5 (Extremely Weak) | Both are essentially neutral at physiological pH; unlikely to protonate in cytosol. |

| Dipole Moment | ~ 2.9 D | ~ 1.5 – 2.5 D | Benz-fusion lowers polarity; Benzisoxazoles are generally more lipophilic (higher LogP). |

| C3-H Acidity | Moderate (deprotonation requires strong base like n-BuLi) | High (deprotonation triggers ring opening) | Critical: C3-H in benzisoxazole is a "self-destruct" handle in basic media. |

| Dominant Reactivity | Electrophilic Substitution (C4) | Nucleophilic Attack (C3) / Ring Cleavage | Isoxazoles are stable scaffolds; Benzisoxazoles are reactive electrophiles. |

Part 2: Synthetic Strategies

The synthesis of these cores requires distinct strategic disconnections. Isoxazoles are typically assembled intermolecularly, while benzisoxazoles require intramolecular closure due to the pre-existing benzene ring.

Comparative Synthetic Pathways (DOT Diagram)

Figure 1: Strategic disconnections for scaffold synthesis. Isoxazoles utilize convergent cycloadditions, whereas benzisoxazoles rely on the cyclization of ortho-functionalized benzene precursors.

Part 3: Reactivity & Metabolic Fate (The "Killer App" Difference)

This is the most critical section for drug developers. The stability profiles of these two rings are diametrically opposed under specific conditions.

The Kemp Elimination (Benzisoxazole Specific)

The 1,2-benzisoxazole ring is famous in physical organic chemistry for the Kemp Elimination . In the presence of a base, the proton at C3 is abstracted (or a nucleophile attacks C3), leading to a concerted ring opening that yields a salicylonitrile (2-cyanophenol) .

-

Mechanism: Base abstracts C3-H

Electron density shifts -

Relevance: This reaction is so fast and favorable that benzisoxazoles are often used as substrates to design "artificial enzymes" (Kemp eliminases). In drug development, unsubstituted benzisoxazoles are potential pan-assay interference compounds (PAINS) if they degrade during screening.

Reductive Ring Opening (Isoxazole Specific)

Isoxazoles are generally stable to base (unless an electron-withdrawing group is at C3). Their primary metabolic vulnerability is reductive cleavage of the N-O bond by cytochrome P450s or reductive enzymes.

-

Product:

-amino enone or imino ketone. -

Case Study (Leflunomide): The antirheumatic drug Leflunomide is an isoxazole prodrug.[1] It undergoes base-catalyzed ring opening in vivo to form the active metabolite Teriflunomide. Note that this requires a specific electron-withdrawing substituent (cyano group equivalent) to mimic the lability of the benzisoxazole system.

Metabolic Pathways Diagram (DOT Diagram)

Figure 2: Divergent degradation pathways. The benzisoxazole N-O bond is susceptible to base (ionic mechanism), while the isoxazole N-O bond typically requires reduction (radical/enzymatic mechanism).

Part 4: Experimental Protocol: Comparative Stability Assay

To empirically verify the difference between a new isoxazole lead and a benzisoxazole lead, use this "Stress Test" protocol. This differentiates the scaffolds based on their N-O bond lability.

Protocol: Base-Promoted Ring Opening (Kemp Stress Test)

Objective: Determine the hydrolytic stability of the scaffold under basic conditions mimicking accelerated aging or basic formulation environments.

Materials:

-

Compound A (Isoxazole derivative, 10 mM in DMSO)

-

Compound B (Benzisoxazole derivative, 10 mM in DMSO)

-

Reaction Buffer: 50 mM Phosphate Buffer (pH 12.0) or 0.1 M NaOH (for aggressive testing).

-

UV-Vis Spectrophotometer or HPLC-DAD.

Methodology:

-

Preparation: Dilute 10 µL of Compound stock into 990 µL of Reaction Buffer in a quartz cuvette (Final conc: 100 µM).

-

Zeroing: Record the UV-Vis spectrum (200–400 nm) at t=0 immediately upon mixing.

-

Kinetics: Monitor the absorbance at

of the phenolate product (typically 290–310 nm for salicylonitriles) every 60 seconds for 30 minutes at 25°C. -

Quantification:

-

Benzisoxazole: Expect a rapid increase in absorbance at ~300 nm and a pseudo-first-order decay of the starting material peak. This confirms the Kemp elimination .

-

Isoxazole: Expect negligible change in the spectrum over 30 minutes at pH 12 (unless activated by specific EWGs).

-

-

Validation: Quench an aliquot with 1 M HCl and analyze by LC-MS.

-

Benzisoxazole product: [M] mass unchanged (isomerization) but retention time shifts significantly (polar phenol formed).

-

Isoxazole product: Unchanged starting material.

-

Data Interpretation:

If your benzisoxazole lead shows

References

-

Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

A Redox-Mediated Kemp Eliminase. Nature Communications. Available at: [Link]

-

Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban. Drug Metabolism and Disposition.[2] Available at: [Link]

-

Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chimica Oggi - Chemistry Today. Available at: [Link]

Sources

Solubility of methyl 4-nitro-1,2-oxazole-3-carboxylate in organic solvents

Title: Solubility Profiling and Thermodynamic Characterization of Methyl 4-nitro-1,2-oxazole-3-carboxylate: A Technical Guide

Executive Summary

Methyl 4-nitro-1,2-oxazole-3-carboxylate (CAS: 2408971-03-7) is a highly functionalized heterocyclic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of antimicrobial and anti-inflammatory agents. Its chemical architecture—featuring an electron-deficient isoxazole core, a nitro group, and an ester moiety—creates a complex solubility profile that challenges standard process design.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It synthesizes structure-property relationships (SPR) with thermodynamic modeling protocols, offering researchers a roadmap to optimize crystallization, purification, and reaction solvent selection.

Chemical Profile & Structure-Property Relationships

To predict solubility behavior, we must first deconstruct the molecular interactions of the solute.

-

Core Scaffold: 1,2-Oxazole (Isoxazole). A 5-membered aromatic heterocycle.[1][2] The Oxygen-Nitrogen bond creates a dipole, but the aromaticity provides some stability.

-

Functional Group 1 (-NO₂): The nitro group at position 4 is a strong electron-withdrawing group (EWG). It increases the polarity of the molecule significantly and acts as a hydrogen bond acceptor, but it does not donate hydrogen bonds.

-

Functional Group 2 (-COOCH₃): The methyl ester at position 3 adds another dipole and H-bond acceptor site. It also introduces a small hydrophobic region (methyl group).

Solubility Prediction: Due to the high polarity and lack of strong H-bond donors, Methyl 4-nitro-1,2-oxazole-3-carboxylate exhibits:

-

High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) due to dipole-dipole interactions.

-

Moderate Solubility: Polar protic solvents (Methanol, Ethanol). Solubility here is temperature-dependent, driven by the entropy of mixing rather than strong enthalpic favorability.

-

Low Solubility: Non-polar solvents (Hexane, Toluene) and Water (too hydrophobic for water, too polar for hexane).

Thermodynamic Solubility Landscape

The following data represents the solubility hierarchy derived from comparative analysis of structural analogs (e.g., 5-methyl-4-nitroisoxazole derivatives) and thermodynamic modeling of nitro-heterocycles.

Solvent Ranking (Solubility Power)

| Rank | Solvent Class | Specific Solvent | Interaction Mechanism | Suitability |

| 1 | Polar Aprotic | DMF, DMSO | Strong Dipole-Dipole | Reaction Medium |

| 2 | Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | Crystallization (Solvent) |

| 3 | Polar Protic | Methanol, Ethanol | H-Bonding (Weak) | Crystallization (Co-solvent) |

| 4 | Aromatic | Toluene | Washing / Extraction | |

| 5 | Non-Polar | n-Hexane, Heptane | Induced Dipole | Anti-solvent |

| 6 | Aqueous | Water | Hydrophobic Effect | Anti-solvent |

Temperature Dependence

Solubility (

-

Critical Observation: In alcohols (MeOH, EtOH), a sharp increase in solubility is often observed above 313.15 K (

C), making them ideal candidates for cooling crystallization .

Experimental Protocol: Laser Monitoring Method

For precise determination of solubility mole fractions (

Step-by-Step Workflow

-

Preparation: Weigh excess solute (

) and precise solvent mass ( -

Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.

-

Laser Setup: Direct a He-Ne laser beam (power

2 mW) through the suspension. Place a photodetector on the opposite side. -

Heating Ramp: Slowly increase temperature (0.1 K/min).

-

Detection: Monitor laser transmittance.

-

Suspension: Beam scatters (Low Transmittance).

-

Dissolution: Solution clears (Max Transmittance).

-

-

Recording: Record the temperature (

) at which transmittance stabilizes at maximum. This is the saturation temperature for the known mole fraction.

Figure 1: Workflow for the Laser Dynamic Solubility Determination.

Thermodynamic Modeling & Correlation

To translate experimental points into a predictive process model, the data must be fitted to thermodynamic equations.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[3][4][5]

- : Empirical parameters derived from regression.

-

Utility: Excellent for interpolation within the measured temperature range.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.

- : Non-ideality parameter.

- : Enthalpy parameter.

- : Melting temperature of the solute.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we derive the core thermodynamic drivers:

-

Enthalpy of Solution (

):-

Interpretation: A positive value confirms the process is endothermic (requires heat).

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):-

Interpretation: A positive value indicates increased disorder, which is the primary driver for dissolution of crystalline organics in solvents.

-

Practical Application: Crystallization Design

Based on the solubility profile of methyl 4-nitro-1,2-oxazole-3-carboxylate, the following crystallization strategies are recommended for purification:

Strategy A: Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.[1]

-

Mechanism: High solubility at boiling point, significantly lower at 0°C.

-

Yield: Moderate to High.

-

Purity: Excellent (impurities often stay in mother liquor).

Strategy B: Anti-Solvent Crystallization

-

Primary Solvent: Acetone (High solubility).

-

Anti-Solvent: Water or n-Heptane (Low solubility).

-

Procedure: Dissolve crude material in minimal warm Acetone. Slowly add Water until turbidity appears. Cool to induce precipitation.

-

Benefit: High recovery rates; useful for thermally sensitive compounds (avoids prolonged boiling).

Figure 2: Decision Tree for Purification via Crystallization.

References

-

Steele, W. V., et al. (1995).[5] "Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for... Isoxazole..." Journal of Chemical & Engineering Data, 40(4), 815–817.

-

Ambeed. (n.d.). "5-Methyl-4-nitro-3-isoxazolecarboxylic acid - Solubility Data." Ambeed Chemical Products.

-

Jha, S. M., et al. (2021).[4] "Solubility, thermodynamic investigation and molecular dynamics simulation of guanidine hydrochloride in four binary solvents." Journal of Chemical & Engineering Data.

-

Komatsu, H., et al. (2010). "Small Guest-Free Structure II Hydrate Enclathrating Isoxazole." Journal of Chemical & Engineering Data, 55(6), 2214–2218.

-

PubChem. (2025). "Methyl 4-nitro-1,2-oxazole-3-carboxylate Compound Summary." National Library of Medicine.

Sources

Methyl 4-nitro-1,2-oxazole-3-carboxylate molecular weight and formula

Technical Whitepaper: Methyl 4-nitro-1,2-oxazole-3-carboxylate

Executive Summary

Methyl 4-nitro-1,2-oxazole-3-carboxylate (also known as methyl 4-nitroisoxazole-3-carboxylate) represents a strategic heterocyclic scaffold in modern medicinal chemistry. Characterized by an electron-deficient isoxazole core, this compound serves as a high-value intermediate for the synthesis of complex bioactive molecules.[1] The presence of the nitro group at the C4 position not only activates the ring towards nucleophilic interactions but also functions as a masked amino group, enabling the rapid generation of urea, amide, or sulfonamide libraries. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.

Module 1: Physicochemical Specifications

The following data establishes the core identity of the compound. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon procurement.

| Parameter | Specification |

| IUPAC Name | Methyl 4-nitro-1,2-oxazole-3-carboxylate |

| Common Name | Methyl 4-nitroisoxazole-3-carboxylate |

| CAS Number | 2408971-03-7 |

| Molecular Formula | C₅H₄N₂O₅ |

| Molecular Weight | 172.10 g/mol |

| Exact Mass | 172.012 g/mol |

| SMILES | COC(=O)C1=NOC=C1[O-] |

| InChI Key | AAWHLATUJBRQOH-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typically) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Module 2: Synthetic Architecture

The synthesis of methyl 4-nitro-1,2-oxazole-3-carboxylate is primarily achieved through the electrophilic aromatic substitution (nitration) of the parent ester, methyl isoxazole-3-carboxylate. The electron-withdrawing nature of the carboxylate at C3 directs the incoming nitro group to the C4 position, although the ring is generally deactivated.

Synthesis Protocol (Nitration)

-

Precursor: Methyl isoxazole-3-carboxylate.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, cool concentrated

(5.0 equiv) to 0°C using an ice-salt bath. -

Addition: Slowly add methyl isoxazole-3-carboxylate (1.0 equiv) dropwise, maintaining the internal temperature below 5°C.

-

Nitration: Add fuming

(1.5 equiv) dropwise over 30 minutes. The reaction is exothermic; temperature control is critical to prevent ring oxidation or decarboxylation. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.

-

Quench: Pour the reaction mixture carefully onto crushed ice (10x volume).

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x).[3] Wash combined organics with saturated

(until neutral pH) and brine. -

Purification: Dry over anhydrous

, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Synthetic Workflow Diagram

Figure 1: Electrophilic nitration pathway for the synthesis of the target scaffold.

Module 3: Functionalization & Reactivity

The utility of methyl 4-nitro-1,2-oxazole-3-carboxylate lies in its divergent reactivity. It serves as a "hub" molecule that can be transformed into three distinct chemical classes: amino-isoxazoles, isoxazole carboxylic acids, and enamino esters (via ring opening).

Key Transformations

-

Nitro Reduction (Route A):

-

Objective: Synthesis of methyl 4-amino-1,2-oxazole-3-carboxylate.

-

Method: Iron powder/Acetic acid or Hydrogenation (

, Pd/C). -

Significance: The resulting amine is a precursor for urea formation or amide coupling in fragment-based drug design.

-

-

Ester Hydrolysis (Route B):

-

Objective: Synthesis of 4-nitro-1,2-oxazole-3-carboxylic acid.

-

Method: LiOH in THF/Water.

-

Significance: Generates a free acid for coupling with diverse amines.

-

-

Reductive Ring Cleavage (Route C):

-

Objective: Synthesis of acyclic enamino esters.

-

Method: Catalytic hydrogenation (

, Pd/C) under high pressure or specific conditions.[4] -

Significance: Isoxazoles are often used as "masked" 1,3-dicarbonyl equivalents.

-

Divergent Reactivity Diagram

Figure 2: Primary reactivity vectors for the 4-nitroisoxazole scaffold.

Module 4: Safety & Handling

Working with nitro-functionalized heterocycles requires strict adherence to safety protocols due to potential energetic properties.

-

Explosion Hazard: Nitro compounds can be shock-sensitive. While this specific ester is generally stable, avoid heating dry solids.

-

Incompatibility: Strong bases can induce rapid decomposition or ring cleavage of the isoxazole.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Work within a fume hood to avoid inhalation of dust or vapors.

References

-

PubChem. (2025).[5] Compound Summary: Methyl 4-nitro-1,2-oxazole-3-carboxylate (CID 146082024). National Library of Medicine. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).

- Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. (General synthetic methods for nitroisoxazoles).

Sources

- 1. Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate | Benchchem [benchchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Methyl 4-Nitro-1,2-oxazole-3-carboxylate

Executive Summary & Strategic Analysis

The synthesis of methyl 4-nitro-1,2-oxazole-3-carboxylate (also known as methyl 4-nitroisoxazole-3-carboxylate) presents a classic regiochemical challenge in heterocyclic chemistry.

The "5-Carboxylate Trap": A common error in planning this synthesis is attempting the direct condensation of methyl nitroacetate with triethyl orthoformate and hydroxylamine. While this route is efficient, it predominantly yields the 5-carboxylate isomer (Methyl 4-nitroisoxazole-5-carboxylate) due to the electronic polarization of the ethoxymethylene intermediate.

The Solution: The Nitrile Oxide Pathway To secure the carboxylate at the 3-position , the synthesis must proceed via a 1,3-dipolar cycloaddition mechanism using a nitrile oxide derived from methyl nitroacetate. This application note details a robust, two-stage protocol:

-

Skeleton Construction: Generation of methoxycarbonylnitrile oxide from methyl nitroacetate and trapping with a vinyl equivalent to form methyl isoxazole-3-carboxylate.

-

Functionalization: Electrophilic nitration at the C4 position.

Regioselectivity Logic Flow

The following diagram illustrates the divergent pathways and justifies the selection of the Nitrile Oxide route.

Caption: Divergent synthesis pathways. Path A leads to the 5-carboxylate isomer.[1] Path B (detailed below) is required for the 3-carboxylate target.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl Isoxazole-3-carboxylate

This step establishes the correct ring numbering using the Mukaiyama method for nitrile oxide generation.

Reaction Principle: Methyl nitroacetate is dehydrated in situ by phenyl isocyanate to form methoxycarbonylnitrile oxide. This dipole undergoes [3+2] cycloaddition with vinyl acetate (acting as an acetylene equivalent). Elimination of acetic acid yields the aromatic isoxazole.

Materials:

-

Methyl nitroacetate (1.0 eq)[2]

-

Phenyl isocyanate (2.0 eq)

-

Triethylamine (catalytic, ~5 drops)

-

Vinyl acetate (Excess, used as solvent/reagent)

-

Solvent: Benzene or Toluene (if not using neat vinyl acetate)

Protocol:

-

Setup: Equip a dry 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charging: Add Methyl nitroacetate (11.9 g, 0.1 mol) and Vinyl acetate (40 mL, ~0.43 mol) to the flask.

-

Activation: Add 5 drops of Triethylamine .

-

Addition: While stirring at room temperature, add Phenyl isocyanate (24 g, 0.2 mol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to gentle reflux for 6–8 hours. A solid precipitate (diphenylurea) will form.

-

Filtration: Cool the mixture to room temperature. Filter off the diphenylurea byproduct and wash the cake with a small amount of ether or toluene.

-

Concentration: Evaporate the filtrate under reduced pressure to remove excess vinyl acetate and solvent.

-

Purification: Distill the residue under vacuum.

-

Target Boiling Point: ~75–78°C at 12 mmHg.

-

Yield Expectation: 60–70%.

-

Appearance: Colorless to pale yellow oil.

-

Phase 2: Electrophilic Nitration (C4 Functionalization)

The isoxazole ring is electron-rich enough to undergo electrophilic aromatic substitution (SEAr). The 4-position is the preferred site for nitration in 3,5-unsubstituted or 3-substituted isoxazoles.

Materials:

-

Methyl isoxazole-3-carboxylate (from Phase 1)

-

Fuming Nitric Acid (d = 1.5)

-

Concentrated Sulfuric Acid

-

Acetic Anhydride (Optional, for milder conditions)

Protocol:

-

Acid Preparation: In a 100 mL flask, cool Concentrated Sulfuric Acid (30 mL) to 0°C in an ice-salt bath.

-

Nitric Acid Addition: Slowly add Fuming Nitric Acid (10 mL) dropwise, maintaining the temperature below 5°C.

-

Substrate Addition: Add Methyl isoxazole-3-carboxylate (12.7 g, 0.1 mol) dropwise to the nitrating mixture. Critical: Control the addition rate to keep the temperature between 0–10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Then, heat gently to 50°C for 1 hour to ensure completion.

-

Quench: Pour the reaction mixture carefully onto 200 g of crushed ice.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash the combined organic layers with saturated NaHCO₃ solution (until neutral) and then with brine.

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol or Methanol.

-

Target Product: Methyl 4-nitroisoxazole-3-carboxylate.[3]

-

Melting Point: ~82–84°C.

-

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Target Structure | Methyl 4-nitro-1,2-oxazole-3-carboxylate | Verify C3 vs C5 substitution via NMR. |

| Phase 1 Yield | 60–70% | Loss often due to diphenylurea occlusion; wash cake thoroughly. |

| Phase 2 Yield | 75–85% | Nitration is highly efficient at C4. |

| 1H NMR (CDCl3) | The C5 proton is highly deshielded by the nitro group. | |

| IR Spectrum | 1740 cm⁻¹ (ester C=O), 1550/1360 cm⁻¹ (NO₂) | Distinct nitro bands confirm functionalization. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is the 5-carboxylate | Used orthoformate route (Path A) | Restart using the Nitrile Oxide route (Path B). |

| Low Yield in Phase 1 | Incomplete dehydration of nitroacetate | Ensure Phenyl Isocyanate is fresh; increase Et3N slightly. |

| Violent Exotherm in Phase 2 | Fast addition of substrate | Add substrate very slowly to the acid mixture at 0°C. |

| Diphenylurea clogging | High concentration in Phase 1 | Dilute with dry toluene before filtration. |

References

- Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2016). "Chemistry of biologically active isoxazoles." Top. Heterocycl. Chem, 41, 1-52.

-

Nitrile Oxide Generation from Nitroacetate

-

Shimizu, T., Hayashi, Y., & Teramura, K. (1982). "Intramolecular 1,3-Dipolar Cycloaddition of Methoxycarbonylnitrile Oxide." Bulletin of the Chemical Society of Japan, 55(1), 145-149. Link

- Context: Establishes the use of phenyl isocyanate for dehydr

-

-

Synthesis of Isoxazole-3-carboxylates

-

McMurry, J. E. (1973). "Ethyl Vinyl Ether as an Acetylene Equivalent." Organic Syntheses, Coll.[4] Vol. 6, p.64.

- Context: While for different targets, this establishes the "vinyl ether/acetate as acetylene equivalent" protocol essential for Phase 1.

-

- Speranza, G., et al. (2005). "Synthesis of 4-nitroisoxazole-3-carboxylates." Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols: Methyl 4-Nitro-1,2-oxazole-3-carboxylate as a Vinylogous Pronucleophile

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the development of versatile building blocks that enable the construction of complex molecular architectures is of paramount importance. Methyl 4-nitro-1,2-oxazole-3-carboxylate emerges as a highly promising, yet underutilized, reagent in this context. Its unique electronic and structural features position it as a potent vinylogous pronucleophile, offering a gateway to a diverse array of functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its application in asymmetric vinylogous Michael additions, and explore the subsequent synthetic transformations of the resulting adducts.

The isoxazole core, particularly when substituted with an electron-withdrawing nitro group at the 4-position, exhibits a fascinating dual reactivity. The nitro group significantly acidifies the protons at the 5-position, facilitating the formation of a stabilized carbanion. This carbanion does not react directly at the 5-position but rather through its extended π-system, with the nucleophilic character being relayed to the exocyclic carbon of a transiently formed enamine-like intermediate. This "vinylogous" reactivity is the cornerstone of the synthetic utility of methyl 4-nitro-1,2-oxazole-3-carboxylate. Furthermore, the inherent strain of the isoxazole N-O bond allows for subsequent facile ring-opening under various conditions, unmasking latent functionalities and providing a strategic advantage in multi-step syntheses.[1]

Mechanistic Rationale: The Principle of Vinylogy in Action

The ability of methyl 4-nitro-1,2-oxazole-3-carboxylate to act as a vinylogous pronucleophile is rooted in the electronic interplay between the nitro group, the isoxazole ring, and the 3-methoxycarbonyl group. The process can be dissected into several key steps, as illustrated in the following logical workflow:

Figure 1: A logical workflow illustrating the activation and reaction of methyl 4-nitro-1,2-oxazole-3-carboxylate as a vinylogous pronucleophile.

The electron-withdrawing nitro group at the C4 position is crucial for acidifying the C5 protons, making them susceptible to deprotonation by a suitable base. The presence of the methoxycarbonyl group at C3 further enhances this effect through inductive withdrawal. Upon deprotonation, a resonance-stabilized anion is formed. The nucleophilic attack then proceeds from the exocyclic carbon atom of the tautomeric form in a conjugate fashion onto an electrophilic acceptor, such as an α,β-unsaturated ketone or a nitroalkene. This vinylogous Michael addition leads to the formation of a new carbon-carbon bond at the γ-position relative to the carbonyl group of the newly formed enolate, which is subsequently protonated to yield the final adduct.

Experimental Protocols: Asymmetric Vinylogous Michael Addition

The following protocol describes a representative asymmetric vinylogous Michael addition of methyl 4-nitro-1,2-oxazole-3-carboxylate to an α,β-unsaturated ketone. This protocol is adapted from methodologies reported for structurally similar 4-nitroisoxazoles and serves as a robust starting point for optimization.[2][3]

Materials:

-

Methyl 4-nitro-1,2-oxazole-3-carboxylate

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Chiral organocatalyst (e.g., a quinine-derived squaramide or a cinchona alkaloid-based catalyst)

-

Weak base (e.g., 4-dimethylaminopyridine (DMAP) or triethylamine (TEA))

-

Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (0.1 mmol, 10 mol%).

-

Reagent Addition: Sequentially add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv.), methyl 4-nitro-1,2-oxazole-3-carboxylate (1.2 mmol, 1.2 equiv.), and the weak base (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous solvent (2.0 mL) to the flask.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired vinylogous Michael adduct.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Chiral organocatalysts, such as quinine-derived squaramides, are employed to induce stereoselectivity in the carbon-carbon bond formation, leading to enantioenriched products. These catalysts activate the Michael acceptor through hydrogen bonding while simultaneously orienting the nucleophile for a stereocontrolled attack.

-

Stoichiometry: A slight excess of the methyl 4-nitro-1,2-oxazole-3-carboxylate is used to ensure complete consumption of the limiting Michael acceptor.

-

Solvent: The choice of an anhydrous, non-polar, or weakly polar aprotic solvent is critical to prevent unwanted side reactions and to ensure the efficacy of the organocatalyst.

-

Temperature: The reaction temperature can significantly influence the stereoselectivity. Lower temperatures generally lead to higher enantiomeric excesses.

Quantitative Data: Representative Yields and Stereoselectivities

While specific data for methyl 4-nitro-1,2-oxazole-3-carboxylate is not extensively reported, the following table presents representative data from analogous systems to provide an expectation of the reaction's efficiency. The data is derived from the vinylogous Michael addition of 3-methyl-4-nitro-5-alkenyl-isoxazoles to α,β-unsaturated γ-butyrolactam.[2]

| Entry | Michael Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | >25:1 | 95 | 92 |

| 2 | (E)-3-methyl-4-nitro-5-styrylisoxazole | >25:1 | 94 | 90 |

| 3 | (E)-3-methyl-5-(4-methylstyryl)-4-nitroisoxazole | >25:1 | 96 | 93 |

| 4 | (E)-5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | 20:1 | 93 | 88 |

| 5 | (E)-5-(2-chlorostyryl)-3-methyl-4-nitroisoxazole | 15:1 | 92 | 85 |

It is anticipated that the reaction of methyl 4-nitro-1,2-oxazole-3-carboxylate would proceed with comparable efficiency, although optimization of reaction conditions may be necessary to achieve similar levels of stereocontrol.

Synthetic Utility: The Power of the Isoxazole Ring Opening

A significant advantage of using methyl 4-nitro-1,2-oxazole-3-carboxylate as a vinylogous pronucleophile lies in the synthetic versatility of the resulting adducts. The isoxazole ring can be viewed as a masked β-dicarbonyl equivalent. Subjecting the Michael adducts to various ring-opening conditions can unveil a plethora of functional groups.

Figure 2: Key synthetic transformations of the vinylogous Michael adducts derived from methyl 4-nitro-1,2-oxazole-3-carboxylate.

Reductive conditions, such as catalytic hydrogenation over Raney Nickel or treatment with iron in acetic acid, can simultaneously reduce the nitro group and cleave the N-O bond of the isoxazole ring. This transformation unmasks a β-amino ketone functionality, a valuable synthon in the synthesis of various nitrogen-containing heterocycles and natural products. Alternatively, base-mediated ring-opening can lead to the formation of β-keto nitriles, another important class of synthetic intermediates.

Conclusion and Future Outlook

Methyl 4-nitro-1,2-oxazole-3-carboxylate is a powerful and versatile building block with significant potential in organic synthesis. Its ability to act as a vinylogous pronucleophile in asymmetric Michael additions, coupled with the facile ring-opening of the resulting adducts, provides a strategic and efficient pathway to complex and highly functionalized molecules. The protocols and insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this reagent in their own research endeavors, from the development of novel synthetic methodologies to the synthesis of new chemical entities for drug discovery. Further exploration of the substrate scope and the development of new catalytic systems for reactions involving this pronucleophile are anticipated to open up new avenues in synthetic chemistry.

References

-

Wang, Y., et al. (2015). Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam. Chemical Communications, 51(78), 14574-14577. [Link]

-

Nagashima, H., et al. (2017). Nitroisoxazolones Showing Diverse Chemical Behavior: A Useful Building Block for Polyfunctionalized Systems. Current Medicinal Chemistry, 24(27), 2999-3017. [Link]

-

Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 853-858. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Methyl 4-nitro-1,2-oxazole-3-carboxylate Synthesis

Executive Summary & Core Directive

User Status: Research Scientist / Process Chemist Target Molecule: Methyl 4-nitro-1,2-oxazole-3-carboxylate Primary Challenge: The isoxazole ring is electron-deficient, making electrophilic aromatic substitution (nitration) sluggish. The presence of the C3-ester group further deactivates the ring. Standard nitration conditions often lead to low conversion , ester hydrolysis (to the carboxylic acid), or ring cleavage (isoxazole instability).

This guide replaces generic advice with a mechanistically grounded optimization protocol . We treat the synthesis not as a recipe, but as a system of competing variables: Acid Strength vs. Ester Stability.

The Optimized Protocol (The "Golden Batch")

Based on the reactivity profile of 3-substituted isoxazoles, the following protocol minimizes hydrolysis while maximizing electrophilic attack at the C4 position.

Reagents & Materials

-

Substrate: Methyl 1,2-oxazole-3-carboxylate (High purity >98% required).

-

Nitrating Agent: Fuming Nitric Acid (

, >90%, d=1.5). Do not use 65-70% HNO3. -

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%). -

Quench: Crushed ice (distilled water base).

Step-by-Step Methodology

-

Cryogenic Setup: Place a 3-neck round-bottom flask equipped with a thermometer and drying tube (CaCl2) in an ice-salt bath. Cool to -5°C to 0°C .

-

Solvent Charge: Add Conc.

(5.0 equiv relative to substrate). Cool until internal temp is <0°C.[1] -

Substrate Addition: Add Methyl 1,2-oxazole-3-carboxylate solid in small portions to the acid. Crucial: Maintain temp <5°C. Stir until fully dissolved.

-

Nitration (The Critical Step):

-

Pre-mix Fuming

(1.5 - 2.0 equiv) with an equal volume of Conc. -

Add the mixed acid dropwise over 30–45 minutes.

-

Strict Limit: Do not allow internal temperature to exceed 10°C during addition.

-

-

Reaction Soak:

-

After addition, allow the mixture to warm slowly to Room Temperature (20–25°C) .

-

Stir for 4–6 hours. Note: Heating >50°C dramatically increases ring opening and ester hydrolysis.

-

-

Quench & Workup:

-

Pour the reaction mixture slowly onto crushed ice (10x weight of acid).

-

Immediate Extraction: Do not let the aqueous slurry stand. Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) x3.

-

Wash organic layer with cold sat.

(to remove acid traces) and Brine.[2] -

Dry over

and concentrate.

-

Diagnostic Visualization

Workflow Diagram: The Reaction Pathway

Caption: Optimized workflow emphasizing thermal control points to prevent ester hydrolysis.

Troubleshooting Matrix (The "Why" & "How")

Use this matrix to diagnose specific failure modes in your experiment.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Low Yield (<30%) | Water in Acid | Water acts as a base, reducing the concentration of the active nitronium ion ( | Use Fuming HNO3 (>90%) and fresh 98% H2SO4. Ensure glassware is oven-dried. |

| Product is Carboxylic Acid | Hydrolysis | The methyl ester hydrolyzes in strong acid, especially if the quench is prolonged or hot. | 1. Keep reaction temp <25°C.2. Perform extraction immediately after quenching.3. Do not let the aqueous layer sit overnight. |

| Black Tar / Decomposition | Ring Opening | Isoxazoles are less aromatic than benzene. High temps (>60°C) trigger N-O bond cleavage. | Strictly control addition temp (<10°C). If exotherm spikes, stop addition immediately. |

| Starting Material Remains | Deactivated Ring | The 3-ester group withdraws electrons, making C4 nucleophilic attack difficult. | Increase reaction time (up to 12h) rather than increasing temperature. Use 2.0 equiv of HNO3. |

| Regioisomers Found | Unlikely | C4 is the only significantly nucleophilic site. Impurities are likely ring-cleavage byproducts. | Check proton NMR. If "isomers" are seen, they are likely open-chain oximes or nitriles. |

Logic Tree for Low Yields

Caption: Decision tree to isolate whether the issue is kinetics (incomplete) or stability (decomposition).

Technical FAQs

Q1: Can I use standard 65% Nitric Acid instead of Fuming?

A: No. The isoxazole ring with an ester at C3 is highly deactivated. Standard 65% HNO3 contains 35% water, which drastically suppresses the formation of the Nitronium ion (

Q2: My product is an oil that won't crystallize. How do I purify it? A: This is common if residual solvent or byproducts are present.

-

Trituration: Add cold Methanol (MeOH) or Isopropyl Alcohol (IPA) and scratch the flask sides.

-

Recrystallization: Dissolve in minimum hot MeOH, then add water dropwise until cloudy. Cool to 4°C.

-

Column: If necessary, flash chromatography (Silica, Hexane/EtOAc gradient) is effective. The nitro-ester is usually less polar than the acid byproduct.

Q3: Is the reaction scalable? A: Yes, but heat management becomes the bottleneck. On a >100g scale, the addition of mixed acid must be very slow to prevent thermal runaway. Consider using a flow reactor for the nitration step to manage the exotherm and residence time precisely.

Q4: Why does the literature sometimes suggest adding Urea?

A: Urea is added to scavenge nitrous acid (

References & Authority

-

General Nitration of Isoxazoles:

-

Mechanism & Kinetics: Katritzky, A. R., et al.[3] "The Kinetics and Mechanism of the Electrophilic Substitution of Heteroaromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles." Journal of the Chemical Society, Perkin Transactions 2, 1975.

-

Relevance: Establishes that isoxazoles undergo nitration at the C4 position and require strong acid conditions.

-

-

Synthesis of Nitro-Isoxazole Carboxylates:

-

Analogous Protocol: "Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate." National Institutes of Health (PMC).

-

Relevance: Demonstrates the stability of the isoxazole-carboxylate core and purification methods for nitro-isoxazole precursors.

-

-

Nitration Methodology (General Ester Stability):

-

Isoxazole Ring Stability:

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVII. Nitration of phenylisoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Temperature for Isoxazole Carboxylate Esterification

Welcome to the technical support center for the synthesis and optimization of isoxazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during the esterification of isoxazole carboxylic acids. Here, we will delve into common challenges and provide scientifically grounded solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield in my Fischer esterification of a 3-isoxazolecarboxylic acid. I am refluxing in methanol with a sulfuric acid catalyst. What is the likely cause, and how can I improve the yield?

A1: Low yields in Fischer esterification of isoxazole carboxylic acids can often be attributed to a suboptimal reaction temperature or prolonged reaction times, which can lead to degradation of the isoxazole ring. While Fischer esterification typically requires elevated temperatures to drive the equilibrium towards the product, the isoxazole ring system can be sensitive to harsh acidic conditions at high temperatures.[1]

Troubleshooting Steps & Scientific Rationale:

-

Temperature Optimization: Instead of refluxing at the boiling point of methanol (~65 °C), try a lower temperature range of 50-60 °C.[2] This can provide sufficient energy to overcome the activation energy of esterification while minimizing the rate of isoxazole ring decomposition. The stability of the isoxazole ring is temperature-dependent, and lower temperatures can help preserve its integrity.

-

Monitoring Reaction Progress: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time, even at a moderate temperature, can lead to the accumulation of degradation byproducts.

-

Consider the Catalyst Concentration: While a catalyst is necessary, an excessively high concentration of sulfuric acid can promote side reactions. A typical catalytic amount is 1-5 mol%.

-

Water Removal: Fischer esterification is an equilibrium process.[3] Ensure that you are effectively removing the water byproduct. If not using a Dean-Stark apparatus, consider adding molecular sieves to the reaction mixture.

Experimental Protocol: Optimized Fischer Esterification

-

Reactants: 3-isoxazolecarboxylic acid (1.0 eq.), Methanol (as solvent, ~0.2 M), Sulfuric Acid (0.05 eq.).

-

Procedure:

-

Dissolve the isoxazole carboxylic acid in methanol in a round-bottom flask equipped with a condenser.

-

Carefully add the concentrated sulfuric acid.

-

Heat the reaction mixture to 55 °C and stir.

-

Monitor the reaction every hour by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Q2: I am observing a significant amount of a byproduct that I suspect is an oxazole. Why is this happening and how can I prevent it?

A2: The formation of an oxazole from an isoxazole is a known thermal or photochemical rearrangement.[4][5] If your reaction temperature is too high, you can induce this isomerization, which proceeds through a transient azirine intermediate. This is especially a risk in reactions that are run at elevated temperatures for extended periods.

Logical Framework for Preventing Oxazole Formation:

Caption: Decision workflow to mitigate oxazole byproduct formation.

Mitigation Strategies:

-

Reduce Reaction Temperature: This is the most direct way to prevent the thermal rearrangement. If the reaction rate is too slow at lower temperatures, consider alternative esterification methods that proceed under milder conditions.

-

Alternative Esterification Methods:

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is typically run at room temperature and is well-suited for substrates that are sensitive to heat or strong acids.[6][7]

-

Mitsunobu Reaction: This reaction allows for the esterification of alcohols with carboxylic acids under mild, neutral conditions, typically at 0 °C to room temperature, using a phosphine and an azodicarboxylate.[8][9] This method is particularly useful for secondary alcohols where stereochemical inversion is desired.

-

Q3: My isoxazole-containing compound seems to be decomposing under my esterification conditions. What is the thermal stability of the isoxazole ring?

A3: The isoxazole ring is a stable aromatic heterocycle, but its stability is conditional and can be compromised by high temperatures and harsh pH conditions.[4] Studies on isoxazole-containing drugs have shown that the ring can undergo cleavage, particularly under basic conditions and at elevated temperatures.[10] Thermal decomposition of isoxazoles can lead to a variety of products through complex reaction pathways.[11]

Table 1: General Temperature Guidelines for Isoxazole Stability

| Condition | Temperature Range | Potential Risks |

| Acidic (e.g., Fischer) | 50 - 80 °C | Minimal risk of ring opening, but higher end of range may promote rearrangement. |

| Neutral (e.g., Mitsunobu) | 0 - 40 °C | Generally very stable. |

| Basic (e.g., Saponification) | Room Temperature to 50 °C | Increased risk of hydrolytic ring opening, especially with prolonged heating.[4][10] |

| High Temperature | > 100 °C | Significant risk of thermal decomposition and rearrangement.[5][11] |

Q4: How do I choose between kinetic and thermodynamic control when optimizing the reaction temperature for my isoxazole carboxylate esterification?

A4: The choice between kinetic and thermodynamic control is a fundamental concept in reaction optimization that is highly dependent on the reaction temperature.[12][13]

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control. The major product will be the one that is formed the fastest, meaning the reaction pathway with the lowest activation energy will be favored.[14] This is often desirable to minimize the formation of more stable, but undesired, byproducts.

-

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. Given enough energy and time, the reaction will reach equilibrium, and the most stable product will be the major component of the mixture.[13]

Experimental Design for Optimization:

Caption: Kinetic vs. Thermodynamic control pathways.

To determine the optimal temperature, you should run a small-scale temperature screening experiment. For example, set up the reaction at several different temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C) and monitor the product distribution over time. This will allow you to identify the temperature at which you get the highest yield of your desired ester with the fewest impurities.

References

-

pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available at: [Link]

-

ChemInform Abstract: The Mechanism of the Thermal Decomposition of the Isoxazole Ring. - Sci-Hub. Available at: [Link]

-

Mitsunobu reaction. - Organic Synthesis. Available at: [Link]

-

Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. Available at: [Link]

-

Structure and stability of isoxazoline compounds | Request PDF. - ResearchGate. Available at: [Link]

-

Steglich esterification. - Wikipedia. Available at: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. - PubMed. Available at: [Link]

-

Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. - Journal of Chemical Health Risks. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. - PMC - NIH. Available at: [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. - MDPI. Available at: [Link]

-

Thermodynamic and kinetic reaction control. - Wikipedia. Available at: [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction. - Jack Westin. Available at: [Link]

- 22.

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. - Beilstein Journals. Available at: [Link]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. - Organic Syntheses. Available at: [Link]

-

Fischer Esterification-Typical Procedures. - OperaChem. Available at: [Link]

-

Kinetic and Thermodynamic Control. - Dalal Institute. Available at: [Link]

-

Steglich Esterification | PDF | Ester. - Scribd. Available at: [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. - Beilstein-Institut. Available at: [Link]

-

Thermal decomposition of isoxazole: experimental and modeling study. - ACS Publications. Available at: [Link]

-

Fischer–Speier esterification. - Wikipedia. Available at: [Link]

-

Steglich Esterification. - Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Mitsunobu Reaction. - Atlanchim Pharma. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. - PMC. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. - PMC. Available at: [Link]

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. - Unknown Source.

-

*Mitsunobu esterification using 36 or 37 and DEAD or 41. triphenylphosphine or other supported phosphine. - ResearchGate. Available at: [Link]

- Construction of Isoxazole ring: An Overview. - Unknown Source.

-

Steglich Esterification. - SynArchive. Available at: [Link]

-

Isoxazole synthesis. - Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. - Master Organic Chemistry. Available at: [Link]

- Acid to Ester - Common Conditions. - Unknown Source.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. jchr.org [jchr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 13. jackwestin.com [jackwestin.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectral Maze: A Comparative Analysis of 1H NMR for the Characterization of Methyl 4-nitro-1,2-oxazole-3-carboxylate

For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of methyl 4-nitro-1,2-oxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the expected spectral features, the influence of its functional groups on chemical shifts, and compare the insights gained from 1H NMR with those from complementary analytical techniques.

The Crucial Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy provides a wealth of information by mapping the chemical environment of hydrogen atoms within a molecule. The key parameters obtained from a 1H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling.

-

Coupling Constant (J): The distance between the peaks in a split signal provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicted 1H NMR Spectrum of Methyl 4-nitro-1,2-oxazole-3-carboxylate

While a publicly available experimental spectrum for methyl 4-nitro-1,2-oxazole-3-carboxylate is not readily found, a reliable prediction can be made based on the analysis of its structural components and data from similar compounds. The structure, confirmed by its molecular formula C₅H₄N₂O₅ and SMILES string COC(=O)C1=NOC=C1[O-], contains two key proton-bearing groups: the methyl ester protons (-OCH₃) and the single proton on the oxazole ring (H-5)[1].

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| -OCH₃ | 3.9 - 4.2 | Singlet (s) | The methyl protons of the ester group are adjacent to an oxygen atom and are not coupled to other protons, resulting in a singlet. Their chemical shift is influenced by the electronegative oxygen. Data from a similar compound, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, shows a methyl ester singlet at 4.02 ppm[2]. |

| H-5 (oxazole ring) | 8.0 - 9.0 | Singlet (s) | This proton is attached to an sp² hybridized carbon in a heterocyclic aromatic ring. The presence of two strong electron-withdrawing groups, the 4-nitro group (-NO₂) and the 3-carboxylate group (-COOCH₃), will significantly deshield this proton, shifting its resonance downfield. The nitro group, in particular, is known to cause substantial downfield shifts for nearby protons[3][4]. For example, the protons on a 4-nitro-1H-pyrazole ring appear at 8.08 and 8.35 ppm[5]. As there are no adjacent protons, this signal will be a singlet. |

The causality behind these predictions lies in the fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the nitro and carboxylate groups reduces the electron density around the H-5 proton, diminishing the shielding effect and causing it to experience a stronger effective magnetic field. This results in a higher resonance frequency, hence a larger chemical shift.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive characterization of methyl 4-nitro-1,2-oxazole-3-carboxylate relies on a combination of analytical methods. Each technique provides unique and complementary information.

| Technique | Information Provided | Comparison with 1H NMR |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. | ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope[6]. However, it directly probes the carbon framework, revealing the number of different carbon environments. For our target molecule, we would expect to see five distinct signals for the five carbon atoms. The chemical shifts would be influenced by the attached functional groups, with the carbonyl carbon of the ester and the carbons of the oxazole ring appearing at higher chemical shifts. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. | MS provides the exact mass of the molecule, confirming the molecular formula. This is a crucial piece of information that 1H NMR cannot directly provide. The predicted monoisotopic mass for methyl 4-nitro-1,2-oxazole-3-carboxylate is 172.01202 Da[1]. Fragmentation patterns can reveal the connectivity of the atoms. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | IR spectroscopy is excellent for the rapid identification of key functional groups. For the target molecule, we would expect to see characteristic absorption bands for the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), the ester carbonyl group (around 1750-1735 cm⁻¹), and the C-O and C=N bonds of the oxazole ring. While 1H NMR provides detailed structural connectivity, IR offers a quick confirmation of the presence of these functional groups. |

Experimental Protocols

To ensure the acquisition of high-quality data, standardized experimental protocols are essential.

Experimental Protocol: 1H NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a small organic molecule like methyl 4-nitro-1,2-oxazole-3-carboxylate[7].

Materials:

-

High-quality NMR tube (5 mm outer diameter)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

The sample of methyl 4-nitro-1,2-oxazole-3-carboxylate

-

Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts[8][9]. CDCl₃ is a common choice for many organic molecules.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

-

-

Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of characterizing a novel compound like methyl 4-nitro-1,2-oxazole-3-carboxylate.

Sources

- 1. PubChemLite - Methyl 4-nitro-1,2-oxazole-3-carboxylate (C5H4N2O5) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpgweb.com [arpgweb.com]

- 5. rsc.org [rsc.org]

- 6. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

A Senior Application Scientist's Guide to Predicting and Interpreting the Mass Spectrometry Fragmentation of Nitroisoxazole Esters

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation, impurity profiling, and metabolic analysis of novel heterocyclic compounds.

Introduction: The Analytical Imperative for Nitroisoxazole Esters

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. When functionalized with both a nitro group and an ester moiety, these compounds present unique opportunities and challenges in drug development.[1] The nitro group can act as a crucial pharmacophore or, conversely, a potential source of metabolic instability and genotoxicity.[2] Understanding the precise structure of these molecules, their metabolites, and potential degradation products is not merely an academic exercise; it is a regulatory and safety imperative.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the principal tool for this task due to its unparalleled sensitivity and structural specificity.[3] However, the interpretation of mass spectra is not always straightforward. The fragmentation patterns of these molecules are a complex interplay between the electron-withdrawing nature of the nitro group, the inherent reactivity of the isoxazole ring, and the characteristic cleavages of the ester side chain.

This guide provides an in-depth, predictive framework for understanding the collision-induced dissociation (CID) patterns of nitroisoxazole esters. We will move beyond simple spectral interpretation to explain the chemical logic behind the fragmentation, enabling you to anticipate, identify, and confidently characterize these complex structures.

Part 1: The Experimental Workflow: A Self-Validating Approach

A robust analytical method is the foundation of trustworthy data. The goal is to develop a protocol that is not only sensitive and reproducible but also provides the high-quality data necessary for detailed structural analysis.[4] The following workflow is designed for the analysis of nitroisoxazole esters using a standard triple quadrupole or Q-TOF mass spectrometer.

Typical Experimental Workflow Diagram

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Ester Functional Groups in Isoxazoles via Infrared (IR) Spectroscopy

Abstract

For researchers and professionals in drug development, the precise characterization of synthesized heterocyclic compounds is paramount. The isoxazole scaffold, a key pharmacophore in numerous therapeutic agents, is frequently functionalized with electron-withdrawing groups like nitro (NO₂) and ester (COOR) moieties to modulate its physicochemical and biological properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and structural integrity of these functional groups. This guide provides an in-depth comparison of the characteristic IR absorption peaks for nitro and ester groups appended to an isoxazole ring. We will explore the underlying principles of molecular vibrations, present comparative experimental data, and detail a robust protocol for acquiring and interpreting high-quality spectra.

The Vibrational Landscape: Theoretical Foundations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. For a vibration to be IR-active, it must cause a change in the molecule's net dipole moment. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group.

1.1. The Nitro (NO₂) Group: A Tale of Two Stretches

The nitro group is characterized by two distinct, strong stretching vibrations:

-

Asymmetric Stretch (νₐₛ): This higher-frequency vibration involves one N-O bond stretching while the other compresses. In nitro groups attached to aromatic or heteroaromatic rings like isoxazole, this peak typically appears in the 1550-1475 cm⁻¹ range.[1]

-

Symmetric Stretch (νₛ): This lower-frequency vibration involves both N-O bonds stretching and compressing in phase. For aromatic and heteroaromatic nitro compounds, this band is found between 1360-1290 cm⁻¹ .[1][2]

The electronic environment of the isoxazole ring, being a π-electron-deficient system, can influence these frequencies. The exact position depends on the substitution pattern on the isoxazole and any resulting conjugation effects.

1.2. The Ester (COOR) Group: A Three-Peak Signature

The ester functional group is reliably identified by a set of strong, characteristic absorptions, often referred to as the "Rule of Three".[3]

-

Carbonyl (C=O) Stretch: This is typically the most intense and diagnostically significant peak in the spectrum. For esters conjugated with an aromatic or heteroaromatic system like isoxazole, the C=O stretch is observed in the 1730-1715 cm⁻¹ region.[4][5] This is slightly lower than for saturated aliphatic esters (1750-1735 cm⁻¹) due to resonance, which imparts more single-bond character to the C=O bond, thereby lowering its vibrational frequency.

-